molecular formula C23H25NO4 B5309861 3-(Morpholine-4-carbonyl)-2,4-diphenyl-cyclobutanecarboxylic acid methyl ester

3-(Morpholine-4-carbonyl)-2,4-diphenyl-cyclobutanecarboxylic acid methyl ester

Cat. No.: B5309861
M. Wt: 379.4 g/mol
InChI Key: HFJKDTBIAOUSBU-UHFFFAOYSA-N
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Description

3-(Morpholine-4-carbonyl)-2,4-diphenyl-cyclobutanecarboxylic acid methyl ester is a complex organic compound with a unique structure that combines a morpholine ring, a cyclobutane ring, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholine-4-carbonyl)-2,4-diphenyl-cyclobutanecarboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is the cycloaddition reaction to form the cyclobutane ring, followed by functionalization to introduce the morpholine and phenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholine-4-carbonyl)-2,4-diphenyl-cyclobutanecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl groups and morpholine ring can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

3-(Morpholine-4-carbonyl)-2,4-diphenyl-cyclobutanecarboxylic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Morpholine-4-carbonyl)-2,4-diphenyl-cyclobutanecarboxylic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can interact with biological molecules, while the cyclobutane and phenyl groups contribute to the compound’s overall binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
  • 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]morpholine

Uniqueness

3-(Morpholine-4-carbonyl)-2,4-diphenyl-cyclobutanecarboxylic acid methyl ester is unique due to its combination of a cyclobutane ring with morpholine and phenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-27-23(26)21-18(16-8-4-2-5-9-16)20(19(21)17-10-6-3-7-11-17)22(25)24-12-14-28-15-13-24/h2-11,18-21H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJKDTBIAOUSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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